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Introduction

Crisugabalin (also known as HSK16149) is a novel, selective oral y-aminobutyric acid (GABA)
analogue under development for the treatment of neuropathic pain, including diabetic
peripheral neuropathic pain (DPNP) and postherpetic neuralgia (PHN). As a gabapentinoid, its
mechanism of action is similar to that of pregabalin and gabapentin, involving the binding to the
024-1 subunit of voltage-gated calcium channels. This binding modulates calcium influx in the
central nervous system, which in turn reduces the release of excitatory neurotransmitters.
Preclinical studies have suggested that crisugabalin possesses a wider therapeutic index and
a more favorable neurotoxicity profile compared to pregabalin, with significantly lower brain
tissue exposure. This whitepaper provides a comprehensive overview of the safety data from
early-phase clinical trials of crisugabalin, presenting quantitative data in structured tables,
detailing experimental protocols, and visualizing key pathways and workflows.

Mechanism of Action

Crisugabalin exerts its analgesic effects by selectively binding to the a2-1 subunit of
presynaptic voltage-gated calcium channels in the central nervous system. This high-affinity
binding inhibits calcium influx into neurons, leading to a reduction in the release of excitatory
neurotransmitters such as glutamate and substance P. This modulation of neuronal excitability
is believed to be the primary mechanism underlying its efficacy in treating neuropathic pain.
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Crisugabalin has demonstrated a 23-fold greater selectivity for the a24-1 subunit compared to

pregabalin.
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Caption: Crisugabalin's Mechanism of Action

Pharmacokinetics

Pharmacokinetic studies have revealed key characteristics of crisugabalin. In single and
multiple ascending dose studies, both the maximum plasma concentration (Cmax) and the area
under the plasma concentration-time curve (AUC) showed a dose-proportional relationship in
the dose range of 5-120 mg and 15-80 mg, respectively. The elimination half-life (t1/2) of
crisugabalin is reported to be between 3.7 and 6.4 hours. The drug accumulates only slightly

after multiple administrations.

A Phase | study investigated the pharmacokinetics in subjects with varying degrees of renal
impairment. The results indicated that as renal function declines, the half-life of crisugabalin is

prolonged, and plasma exposure increases.

Table 1: Pharmacokinetic Parameters of a Single 20 mg Oral Dose of Crisugabalin in Subjects

with Renal Impairment
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. Mean Cmax Mean AUCO-inf
Renal Function
N Increase vs. Increase vs.
Category
Normal Normal
Normal 8
Mild Impairment 8 6.00% 14.63%
Moderate Impairment 8 13.83% 119.57%
Severe Impairment 8 21.63% 272.61%

Based on these findings, dosage adjustments are recommended for patients with a glomerular
filtration rate (GFR) below 60 mL/min.

Clinical Safety Data

Early-phase clinical trials have consistently demonstrated that crisugabalin is generally well-
tolerated. The majority of treatment-emergent adverse events (TEAES) reported were of mild to

moderate severity.

Phase 2/3 Trial in Diabetic Peripheral Neuropathic Pain
(DPNP)

A multicenter, randomized, double-blind, placebo- and active-controlled Phase 2/3 trial
evaluated the efficacy and safety of crisugabalin (40 mg/day and 80 mg/day) over a 13-week
treatment period in 596 patients with DPNP.

Table 2: Most Common Treatment-Emergent Adverse Events (TEAES) in a Phase 2/3 DPNP

Trial
Adverse Event Crisugabalin Group (n=68)
Dizziness 13.2% (9/68)
Somnolence 8.8% (6/68)
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Safety assessments from this trial indicated a low incidence of serious adverse events and no
significant increase in dropout rates among participants receiving crisugabalin compared to
placebo.

Phase 3 Trial in Postherpetic Neuralgia (PHN)

A Phase 3, multicenter, randomized, double-blind, placebo-controlled trial assessed the efficacy
and safety of crisugabalin (40 mg/d and 80 mg/d) in 366 adults with PHN over a 12-week
period.

Table 3: Overview of Treatment-Emergent Adverse Events (TEAES) in a Phase 3 PHN Trial

Adverse Event Crisugabalin 40 Crisugabalin 80
Placebo (n=124)
Category mgl/d (n=121) mgl/d (n=121)
Dizziness,

Hyperuricemia,
Weight gain,

Common TEAEs Somnolence,
Hyperlipidemia,
Hypertriglyceridemia,
Blood

¢ To cite this document: BenchChem. [Crisugabalin: An In-depth Analysis of Early-Phase
Clinical Trial Safety Data]. BenchChem, [2025]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b12431374#early-phase-clinical-trial-data-on-
crisugabalin-safety]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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